molecular formula C21H19ClN2O3S2 B2736381 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide CAS No. 1050211-08-9

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide

Cat. No.: B2736381
CAS No.: 1050211-08-9
M. Wt: 446.96
InChI Key: FFYSVHZXWSGGFO-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O3S2 and its molecular weight is 446.96. The purity is usually 95%.
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Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c22-18-10-11-19(28-18)29(26,27)24-12-2-5-17(24)21(25)23-16-9-8-14-7-6-13-3-1-4-15(16)20(13)14/h1,3-4,8-11,17H,2,5-7,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYSVHZXWSGGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)pyrrolidine-2-carboxamide, identified by its CAS number 1101178-56-6, is a compound that has attracted attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound based on existing literature.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC22H20ClN3O4S2
Molecular Weight490.0 g/mol
IUPAC NameThis compound
CAS Number1101178-56-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process starts from commercially available precursors, with key steps including the formation of the pyrrolidine ring and subsequent sulfonylation using 5-chlorothiophenol.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential therapeutic applications. Here are some key areas of investigation:

Antimicrobial Activity

While sulfonamide-containing compounds are known for their antimicrobial properties, specific studies on this compound have not demonstrated significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli . However, related compounds in the literature have shown varying degrees of antimicrobial efficacy.

Anti-inflammatory Properties

Similar sulfonamide derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation. For instance, a series of sulfonamide-containing compounds were found to block COX-2 in vitro and in vivo, suggesting potential anti-inflammatory properties . The structure of this compound may also contribute to similar effects.

Case Studies

A notable study highlighted the structure-activity relationship (SAR) within a class of sulfonamide derivatives that showed promising results in inhibiting COX enzymes. The identification of potent and selective inhibitors from this class indicates that modifications to the sulfonamide structure can enhance biological activity .

Research Findings

Recent studies have provided insights into the biological mechanisms associated with compounds similar to this compound:

  • Inhibition of COX Enzymes : Compounds with similar structures have been shown to effectively inhibit COX enzymes, which are critical in mediating inflammatory responses.
  • Potential Therapeutic Applications : The anti-inflammatory properties suggest potential applications in treating conditions like arthritis and other inflammatory diseases.
  • Lack of Significant Antimicrobial Effects : Despite the potential for antimicrobial activity in related compounds, specific evaluations of this compound have not yielded significant results against major bacterial strains.

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